

Comprehensive Structural Profiling and Quality Control of (S)-2-(Azidomethyl)pyrrolidine HCl

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Compound of Interest

Compound Name: (S)-2-(Azidomethyl)pyrrolidine HCl

CAS No.: 2152667-70-2

Cat. No.: B2955320

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Executive Summary

Compound: (S)-2-(Azidomethyl)pyrrolidine Hydrochloride CAS: 174698-95-4 Role: High-value chiral building block for "Click" chemistry (CuAAC), organocatalysis, and fragment-based drug discovery (FBDD).

This technical guide provides a rigorous structural analysis framework for **(S)-2-(Azidomethyl)pyrrolidine HCl**. Unlike standard reagents, this compound presents a dual challenge: it contains a high-energy azide motif requiring strict safety protocols, and a chiral center demanding precise stereochemical validation.^[1] This document outlines the causality between synthetic routes and impurity profiles, defines self-validating analytical protocols, and establishes safety boundaries based on the "Rule of Six."

Part 1: Safety Architecture & Energetic Analysis^[1] The "Rule of Six" and Thermal Stability

Before any structural analysis, the energetic nature of the azide moiety must be quantified.^[1]

- Formula (Free Base):
- Carbon/Nitrogen Ratio:

[1]

Critical Safety Warning: According to the "Rule of Six" (Smith, Open Chain Nitrogen Compounds), organic azides are generally stable only if

[1] With a ratio of 1.25, this molecule is energetically unstable in its free base form and possesses significant explosive potential if heated or concentrated.[1] The Hydrochloride salt (HCl) adds mass and ionic stability, effectively "diluting" the energy density, but the azide group remains reactive.[1]

Handling Protocol:

- Never distill the free base.[1]
- Avoid metal spatulas (potential for formation of heavy metal azides).
- Limit reaction scales to <1g until thermal analysis (DSC) confirms stability in your specific matrix.

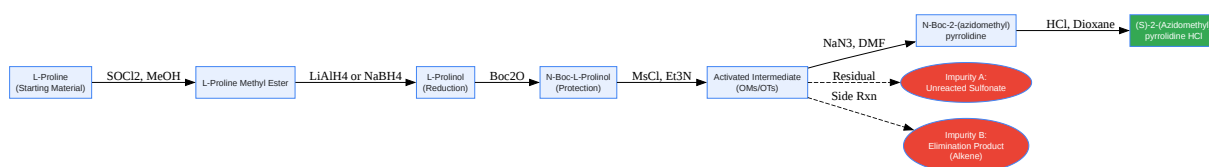
Part 2: Structural Identity & Physicochemical Profile[1]

Core Specifications

Property	Specification	Notes
IUPAC Name	(2S)-2-(Azidomethyl)pyrrolidine hydrochloride	
Molecular Formula		HCl salt form
Molecular Weight	162.62 g/mol	Free base: 126.16 g/mol
Appearance	White to off-white solid	Hygroscopic; store under
Chirality	(S)-Enantiomer	Derived from L-Proline
Solubility	Water, Methanol, DMSO	Insoluble in non-polar solvents (, Hexane)

Synthetic Logic & Impurity Origins

Understanding the synthesis is the only way to predict impurities.[1] The standard route proceeds from L-Proline, involving reduction and nucleophilic substitution.[1]



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Figure 1: Synthetic pathway highlighting the origin of key impurities. The activation step (OMs/OTs) is the critical control point for stereochemical integrity.

Part 3: Analytical Protocols & Characterization[1]

Infrared Spectroscopy (FT-IR)

The azide group provides a definitive diagnostic signal that is impossible to miss.

- Diagnostic Peak: 2090–2110 cm^{-1} (Strong, sharp stretching vibration of N_3).
- Validation: Absence of this peak indicates failed substitution or decomposition.[1]
- Amine Salt: Broad band ~2800–3200 cm^{-1} (N–H stretch of NH_3^+).

Nuclear Magnetic Resonance (NMR)

The HCl salt induces a downfield shift in the

α -protons due to the positively charged nitrogen.

^1H NMR (400 MHz, D_2O):

- 3.85–3.95 (m, 1H): C2-H (Chiral center methine). Deshielded by both the ring nitrogen and the azide group.[1]
- 3.60 (dd, 1H) & 3.45 (dd, 1H):
• Diastereotopic protons adjacent to the azide.[1] The distinct splitting confirms the rigidity and chirality of the nearby center.
- 3.20–3.35 (m, 2H): C5-H (Ring protons adjacent to N).
- 1.70–2.20 (m, 4H): C3-H and C4-H (Ring methylene envelope).

^{13}C NMR (100 MHz, D_2O):

- 58.5: C2 (Chiral methine).
- 51.2:
(Azide carbon).
- 45.8: C5 (Ring carbon).
- 28.5, 23.1: C3, C4.[1]

Mass Spectrometry (LC-MS)

- Method: ESI (Positive Mode).
- Target Ion:
m/z.
- Fragment: Loss of
(28 Da) is common in high-energy collisions, leading to a peak at m/z 99.[1]

Part 4: Stereochemical Purity Determination (Chiral HPLC)

Since the biological activity of pyrrolidine derivatives is strictly governed by chirality (e.g., L-Proline vs D-Proline derivatives), determining the Enantiomeric Excess (ee) is mandatory.

Protocol: Derivatization with Mosher's Acid Chloride Direct chiral HPLC of the free amine can be difficult due to peak tailing. Derivatization is recommended.[1]

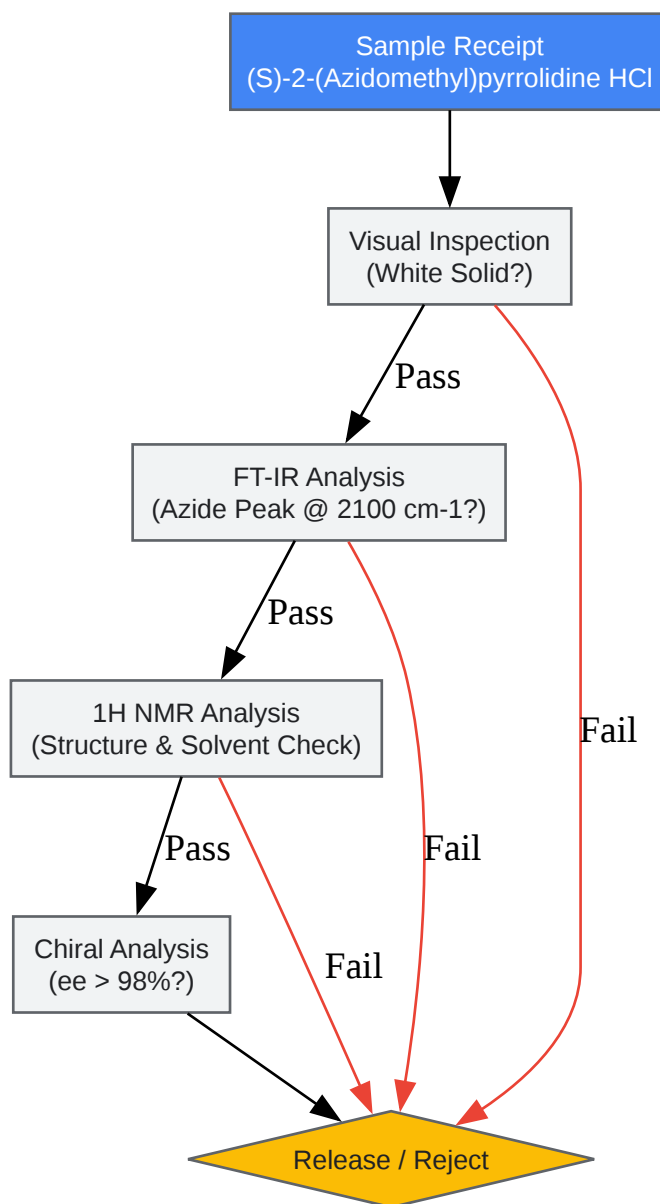
- Neutralization: Treat 10 mg of HCl salt with
(aq) and extract into
.
- Coupling: React with (R)-(-)-
-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's chloride).

- Analysis:
 - ^{19}F NMR: The diastereomers (S,R) and (R,R) will show distinct peaks (typically separated by ~ 0.2 ppm). Integration gives the ratio directly.[\[1\]](#)
 - HPLC: Chiralpak AD-H or OD-H column; Hexane/IPA gradient.[\[1\]](#)

Part 5: Quality Control Workflow

The following diagram illustrates the decision tree for accepting or rejecting a batch based on structural analysis.



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Figure 2: Step-by-step Quality Control decision matrix.

References

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